molecular formula C17H17N3O2S B269128 N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide

N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide

Cat. No. B269128
M. Wt: 327.4 g/mol
InChI Key: AHORPLVGOCESEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide, commonly known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications. It was first isolated from the hypothalamus and has since been found in various parts of the brain and peripheral tissues. PACAP-27 is known for its diverse biological effects, including neuroprotection, anti-inflammatory, and immunomodulatory properties.

Mechanism of Action

The mechanism of action of PACAP-27 is complex and involves multiple signaling pathways. PACAP-27 binds to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in the brain and peripheral tissues. Upon binding to its receptors, PACAP-27 activates multiple signaling pathways, including the cAMP, MAPK, and PI3K/Akt pathways. These pathways are involved in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
PACAP-27 has diverse biochemical and physiological effects. It has been shown to regulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. PACAP-27 has also been shown to regulate the release of hormones, including growth hormone and insulin. In addition, PACAP-27 has been shown to regulate the activity of immune cells, including T cells and macrophages.

Advantages and Limitations for Lab Experiments

PACAP-27 has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS. It also has a low molecular weight, which allows it to penetrate the blood-brain barrier. However, PACAP-27 has some limitations for lab experiments. It can be expensive to synthesize, and its effects can be difficult to quantify in vivo.

Future Directions

There are several future directions for the study of PACAP-27. One area of research is the development of PACAP-27 analogs with improved stability and efficacy. Another area of research is the identification of novel receptors and signaling pathways that are activated by PACAP-27. Finally, the therapeutic potential of PACAP-27 in various diseases, including neurological disorders, inflammation, and cancer, should be further explored using in vitro and in vivo models.

Synthesis Methods

The synthesis of PACAP-27 involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the sequential addition of amino acids to a resin-bound peptide chain. After the peptide chain is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.

Scientific Research Applications

PACAP-27 has been extensively studied for its therapeutic potential in various diseases, including neurological disorders, inflammation, and cancer. In neurological disorders, PACAP-27 has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and Parkinson's disease. PACAP-27 has also been shown to promote the survival of neurons and enhance the growth of axons.
Inflammation is a key component of many diseases, including autoimmune disorders and cancer. PACAP-27 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. PACAP-27 has also been shown to modulate the immune response by regulating the activity of immune cells.
PACAP-27 has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. PACAP-27 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

properties

Product Name

N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(3-acetamidophenyl)carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C17H17N3O2S/c1-12(21)18-14-8-5-9-15(11-14)19-17(23)20-16(22)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,18,21)(H2,19,20,22,23)

InChI Key

AHORPLVGOCESEB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.